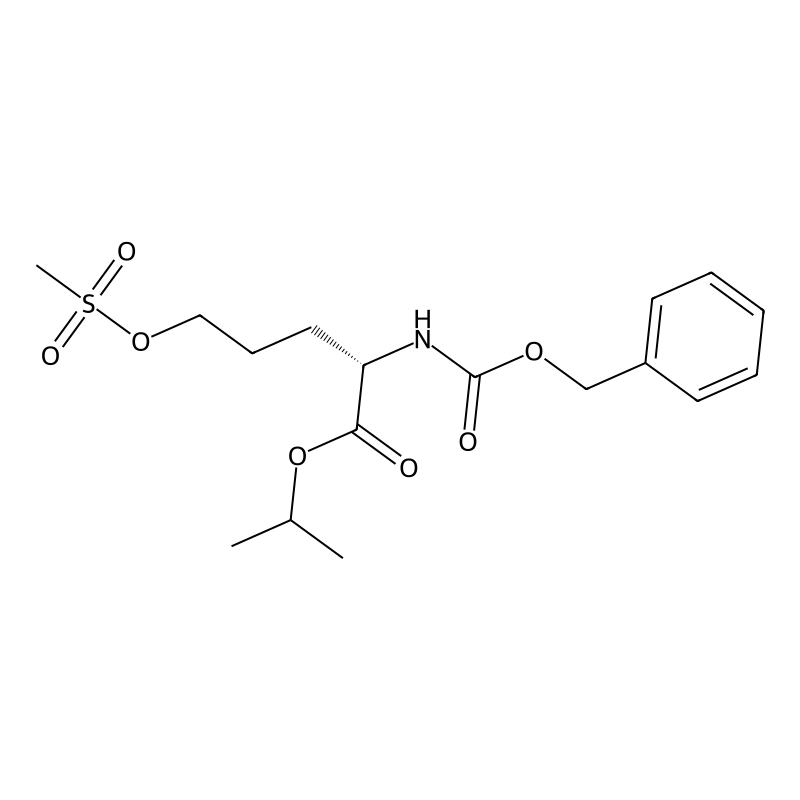

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Green Chemistry

Specific Scientific Field: Green Chemistry

Summary of the Application: The compound is used in the synthesis of α-amino carbonyl compounds via 1,2-acyl migration.

Methods of Application or Experimental Procedures: The singlet oxygen generated can readily react with the unsaturated double bonds present in biomolecules.

Application in Organic Chemistry

Specific Scientific Field: Organic Chemistry

Summary of the Application: α,β-Unsaturated carbonyl compounds are key building blocks in organic chemistry.

Results or Outcomes: The carbonylation reactions have been found to be highly efficient in the synthesis of α,β-unsaturated carbonyl compounds.

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate is a complex organic compound belonging to the class of amino acid derivatives. It features a chiral isopropyl group, a benzyloxycarbonyl protecting group, and a methylsulfonyl moiety, which contribute to its structural and functional diversity. This compound is characterized by its potential biological activity, particularly in medicinal chemistry, where it may serve as a precursor for various bioactive molecules.

- Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions, yielding the corresponding amine.

- Esterification: The carboxylic acid functionality can react with alcohols to form esters.

- Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, allowing for further derivatization.

These reactions are crucial for modifying the compound to enhance its biological properties or to create analogs with improved efficacy.

(S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate exhibits potential biological activities that warrant investigation. Compounds with similar structures have been reported to possess:

- Antimicrobial properties: Some derivatives have shown effectiveness against bacterial strains.

- Anti-inflammatory effects: Certain modifications can lead to compounds that inhibit inflammatory pathways.

- Enzyme inhibition: The sulfonyl group may enhance binding affinity towards specific enzymes, making it a candidate for drug development targeting metabolic pathways.

Various synthetic strategies can be employed to synthesize (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate:

- Multicomponent Reactions (MCRs): These reactions allow for the simultaneous formation of multiple bonds in one step, enhancing efficiency and reducing waste .

- Solid-phase synthesis: This method enables the attachment of the compound to a solid support, facilitating purification and characterization.

- Biomimetic synthesis: Inspired by natural processes, this approach utilizes enzymatic methods to achieve selective transformations .

The applications of (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate are diverse:

- Pharmaceutical development: Its derivatives may serve as lead compounds in drug discovery.

- Biochemical research: It can be used as a probe to study enzyme mechanisms or metabolic pathways.

- Agricultural chemistry: Similar compounds have potential applications as agrochemicals due to their biological activity.

Interaction studies are essential for understanding how (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate interacts with biological targets:

- Binding affinity assays: These studies can determine how effectively the compound binds to specific enzymes or receptors.

- Cellular assays: Evaluating the compound's effects on cell viability and proliferation can provide insights into its therapeutic potential.

- In vivo studies: Animal models may be used to assess pharmacokinetics and bioavailability.

Several compounds share structural similarities with (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate, each offering unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Valine derivative | Contains branched aliphatic chain | Antimicrobial |

| (R)-Phenylalanine derivative | Aromatic side chain | Anti-inflammatory |

| Sulfonamide derivatives | Sulfonamide functional group | Enzyme inhibitors |

These compounds illustrate the diversity within amino acid derivatives and highlight the unique combination of functionalities present in (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate, potentially leading to distinct biological activities.